![molecular formula C10H13N3O4S B2639625 1-[(4-Nitrophenyl)sulfonyl]piperazine CAS No. 403825-44-5](/img/structure/B2639625.png)

1-[(4-Nitrophenyl)sulfonyl]piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

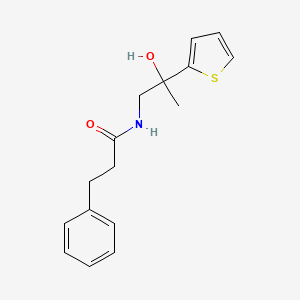

“1-[(4-Nitrophenyl)sulfonyl]piperazine” is a chemical compound with the molecular formula C10H13N3O2 . Its molecular weight is 207.2291 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-[(4-Nitrophenyl)sulfonyl]piperazine”, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The InChI code for “1-[(4-Nitrophenyl)sulfonyl]piperazine” is 1S/C10H13N3O4S/c14-13(15)9-1-3-10(4-2-9)18(16,17)12-7-5-11-6-8-12/h1-4,11H,5-8H2 .

Physical And Chemical Properties Analysis

“1-[(4-Nitrophenyl)sulfonyl]piperazine” is a colorless to white to yellow solid or semi-solid or liquid . It should be stored in a dark place, sealed in dry, at room temperature .

科学的研究の応用

Antibacterial Activities

- Wu Qi (2014) synthesized 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, investigating their antibacterial activities. This research found that specific derivatives exhibited better antibacterial activities at certain concentrations against various pathogens (Wu Qi, 2014).

Adenosine Receptor Antagonists

- A study by T. Borrmann et al. (2009) designed and synthesized a new series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines. They discovered A2B adenosine antagonists with subnanomolar affinity and high selectivity, useful in therapeutic applications (Borrmann et al., 2009).

Cancer Cell Inhibition

- C. Ananda Kumar et al. (2007) investigated 1-benzhydryl-sulfonyl-piperazine derivatives for their effectiveness in inhibiting breast cancer cell proliferation. The study found significant inhibitory activity in certain derivatives (Kumar et al., 2007).

Antiplasmodial Activity

- Research by D. Martyn et al. (2010) identified two piperazine sulfonamides with activity against Plasmodium falciparum, contributing to the development of antimalarial drugs (Martyn et al., 2010).

Anticancer Evaluation

- Kostyantyn Turov (2020) studied the anticancer activity of polyfunctional substituted 1,3-thiazoles with a piperazine substituent. The study indicated promising anticancer properties in specific compounds (Turov, 2020).

Fluorescent Probes

- Y. L. Pak et al. (2016) developed a mitochondria-targeting hydrogen sulfide probe based on 7-nitro-1,2,3-benzoxadiazole amine attached to a piperazine-based naphthalimide scaffold, contributing to biological and pathological studies (Pak et al., 2016).

Safety and Hazards

将来の方向性

The use of “1-[(4-Nitrophenyl)sulfonyl]piperazine” and related compounds in mitigating cognitive decline in patients undergoing partial or whole brain irradiation without promoting tumor growth is a promising area of future research . This compound could potentially be used to mitigate radiation side effects in brain tumor patients undergoing radiotherapy .

特性

IUPAC Name |

1-(4-nitrophenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4S/c14-13(15)9-1-3-10(4-2-9)18(16,17)12-7-5-11-6-8-12/h1-4,11H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZLJILNEOVKMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)cinnamamide](/img/structure/B2639542.png)

![Methyl 3-[(4-isopropylphenoxy)methyl]benzoate](/img/structure/B2639547.png)

![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2639552.png)

![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(4-ethylphenyl)acetamide](/img/structure/B2639553.png)

amine](/img/structure/B2639554.png)

![N-[2-(aminomethyl)phenyl]-N-methylmethane sulphonamide hydrochloride](/img/structure/B2639555.png)

![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2639556.png)

![8-(4-Bromophenyl)-1,3-dimethyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2639563.png)